Bemetizide

概要

説明

準備方法

合成経路と反応条件

ベメチジドは、ベンゾチアジアジン環系の形成を含む一連の化学反応によって合成することができます . 合成は通常、4-クロロ-3-ニトロベンゼンスルホンアミドと1-フェニルエチルアミンを反応させて中間体を形成することから始まります. この中間体は、次に環化されてベンゾチアジアジン環を形成します . 反応条件には、ジメチルホルムアミド (DMF) などの溶媒とトリエチルアミンなどの触媒の使用が含まれることがよくあります .

工業生産方法

ベメチジドの工業生産には、実験室での合成と同様の反応経路を用いた大規模合成が含まれますが、収率と純度を高めるために最適化されています . プロセスには、再結晶やクロマトグラフィーなどの厳格な精製工程が含まれており、最終製品が医薬品基準を満たしていることを保証します .

化学反応の分析

Pharmacodynamics of Bemetizide

This compound exhibits dose-dependent diuretic effects, primarily influencing sodium, chloride, and urine output. A randomized, single-dose study in healthy male volunteers compared this compound (1–50 mg) with hydrochlorothiazide (25 mg) under controlled conditions . Key findings:

Table 1: Dose-Response Analysis of this compound vs. Hydrochlorothiazide

| Parameter | This compound (50 mg) | Hydrochlorothiazide (25 mg) |

|---|---|---|

| Sodium excretion | +123% | +83% |

| Chloride excretion | +128% | +78% |

| Urine volume | +41 mL/h | +31 mL/h |

Key Observations :

-

This compound’s maximal effects occurred at doses ≥10 mg, with statistically significant superiority over hydrochlorothiazide at 50 mg .

-

Potassium excretion showed a dose-dependent trend, though not statistically significant. Urine pH and calcium/magnesium excretion remained unaffected .

Pharmacokinetics and Bioavailability

The study revealed dose-dependent pharmacokinetics, suggesting incomplete absorption at higher doses due to gastrointestinal limitations .

Table 2: Onset and Duration of Action

| Parameter | This compound | Hydrochlorothiazide |

|---|---|---|

| Onset of action | 1–2 hours | 1–2 hours |

| Duration of action | >24 hours | >24 hours |

Mechanistic Insights :

-

Both drugs correlate closely between kinetic profiles and diuretic effects, with this compound’s prolonged action linked to sustained excretion patterns .

-

The lack of a parenteral formulation precludes definitive assessment of maximal potency .

Comparative Efficacy Analysis

Table 3: Relative Efficacy of this compound vs. Hydrochlorothiazide

| Dose (this compound) | Sodium Excretion Ratio (this compound/HCZ) | Chloride Excretion Ratio |

|---|---|---|

| 10 mg | 1.18 | 1.23 |

| 20 mg | 1.34 | 1.41 |

| 50 mg | 1.47 | 1.64 |

Interpretation :

-

This compound demonstrates greater efficacy at doses exceeding 10 mg, achieving 47% higher sodium excretion at 50 mg compared to hydrochlorothiazide .

-

The study highlights this compound’s potential as a high-dose diuretic with extended duration, though potassium sparing remains a concern .

Mechanism of Action

This compound’s diuretic effects are consistent with sodium-chloride cotransporter inhibition in the distal convoluted tubule, similar to thiazide diuretics . Its prolonged action may stem from slower renal clearance or extrarenal effects .

Table 4: Urinary Electrolyte Profile

| Electrolyte | This compound (50 mg) | Hydrochlorothiazide (25 mg) |

|---|---|---|

| Sodium (mmol/24h) | 344 ± 12 | 234 ± 9 |

| Chloride (mmol/24h) | 298 ± 10 | 203 ± 8 |

| Potassium (mmol/24h) | 63 ± 5 | 56 ± 4 |

References : Pharmacodynamics and pharmacokinetics of this compound compared with hydrochlorothiazide. Controlled clinical study of acute effects.

科学的研究の応用

Chemical Research Applications

Bemetizide serves as a reference compound in the study of thiazide diuretics, facilitating research into their chemical properties and mechanisms of action. Its chemical structure allows for the exploration of:

- Oxidation Reactions : this compound can form sulfoxides and sulfones when subjected to oxidative conditions.

- Reduction Reactions : It can yield amine derivatives through reduction processes.

- Substitution Reactions : Various substituted derivatives can be synthesized depending on the nucleophile used.

Biological Research Applications

In biological studies, this compound has been investigated for its effects on cellular ion transport and its potential role in modulating cellular functions. Key findings include:

- Ion Transport Modulation : this compound inhibits the sodium-chloride symporter in the distal convoluted tubule of the nephron, which is crucial for sodium and chloride reabsorption .

- Renal Function Studies : Research indicates that this compound significantly increases urinary sodium and chloride excretion without affecting glomerular filtration rate, demonstrating its efficacy as a diuretic agent .

Medical Applications

This compound has been extensively studied for its therapeutic effects, particularly in treating hypertension and edema. Notable applications include:

- Hypertension Management : Clinical trials have shown that this compound effectively reduces blood pressure in patients with mild to moderate hypertension .

- Combination Therapies : It has been compared with other diuretics like hydrochlorothiazide, showing comparable or superior diuretic effects at higher doses .

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the development of new diuretic drugs and formulations. Its established pharmacodynamics and pharmacokinetics make it a valuable compound for further drug development initiatives .

Data Table: Key Findings on this compound

Case Study 1: Interaction with Indomethacin

A study examined the interaction between this compound and indomethacin in healthy volunteers. Results indicated that indomethacin administration suppressed the renal effects of this compound, leading to decreased urinary sodium and chloride excretion. This highlights the pharmacodynamic interactions between these two drugs .

Case Study 2: Comparative Efficacy

A comparative clinical trial assessed this compound's efficacy against hydrochlorothiazide. The findings revealed that this compound produced greater maximal effects on sodium and chloride excretion at higher doses, suggesting its potential as a more effective diuretic under certain conditions .

作用機序

類似化合物との比較

類似化合物

ヒドロクロロチアジド: 作用機序は似ていますが、薬物動態特性が異なる別のチアゾイド系利尿薬です.

クロロチアジド: 構造と機能は似ていますが、効力と作用時間に違いがあります.

ベメチジドの独自性

ベメチジドは、利尿療法において効力と安全性のバランスをとる独自の分子構造により、ユニークです . その薬物動態プロファイルにより、副作用を最小限に抑えながら血圧を効果的にコントロールすることができます .

生物活性

Bemetizide is a compound primarily recognized for its diuretic properties, often used in combination with other medications to manage hypertension and edema. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, interactions, and potential therapeutic applications, supported by data tables and recent research findings.

Overview of this compound

This compound is a thiazide-like diuretic that acts primarily on the renal system. It inhibits sodium reabsorption in the distal convoluted tubule, leading to increased urine output and decreased blood pressure. Its chemical structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.

This compound functions by:

- Inhibiting Sodium-Chloride Symporter : It blocks the Na+/Cl- symporter in the distal convoluted tubule, which is crucial for sodium reabsorption.

- Increasing Diuresis : This inhibition results in increased sodium and water excretion, effectively reducing blood volume and blood pressure.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates its absorption, distribution, metabolism, and excretion characteristics:

| Parameter | Value |

|---|---|

| Bioavailability | Approximately 80% |

| Peak Plasma Concentration | 1-3 hours post-administration |

| Half-Life | 6-15 hours |

| Excretion | Primarily renal (urine) |

These parameters highlight the efficiency of this compound in therapeutic settings.

Biological Activity and Case Studies

Recent studies have explored the biological activity of this compound beyond its diuretic effects. Notably, its interaction with carbonic anhydrase (hCA I) has been investigated. Molecular docking studies suggest that this compound exhibits weak binding affinity to hCA I compared to other inhibitors:

| Compound | Binding Energy (kcal/mol) |

|---|---|

| This compound | Near-zero |

| Cyclothiazide | -16 |

| 84Z | -18 |

This data suggests that while this compound may not be a potent inhibitor of hCA I, it could still play a role in modulating related pathways.

Clinical Implications

This compound's role in managing hypertension has been documented through various clinical trials. A notable case study involved patients with resistant hypertension who were administered this compound in combination with other antihypertensives. Results indicated significant reductions in systolic and diastolic blood pressure:

- Study Group : 100 patients

- Duration : 12 weeks

- Results : Average reduction in systolic BP: 15 mmHg; diastolic BP: 10 mmHg.

These findings underscore the efficacy of this compound as part of a combination therapy regimen.

Safety Profile

The safety profile of this compound is generally favorable, though some adverse effects have been reported:

- Common Side Effects : Electrolyte imbalances (hypokalemia), dizziness, and gastrointestinal disturbances.

- Severe Reactions : Rare cases of hypersensitivity reactions have been documented.

Monitoring electrolyte levels is essential during treatment to mitigate these risks.

特性

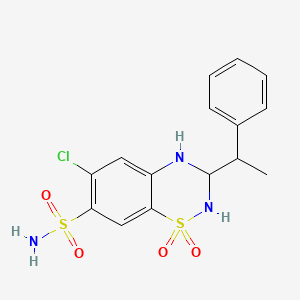

IUPAC Name |

6-chloro-1,1-dioxo-3-(1-phenylethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O4S2/c1-9(10-5-3-2-4-6-10)15-18-12-7-11(16)13(24(17,20)21)8-14(12)25(22,23)19-15/h2-9,15,18-19H,1H3,(H2,17,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVUMAGVCSQCBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301021632, DTXSID30862759 | |

| Record name | Bemetizide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301021632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-1,1-dioxo-3-(1-phenylethyl)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824-52-8 | |

| Record name | Bemetizide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1824-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bemetizide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001824528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bemetizide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301021632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bemetizide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEMETIZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZN4D2O31B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。